molecular formula C28H44OP2 B14252144 Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane CAS No. 338800-12-7

Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane

Cat. No.: B14252144
CAS No.: 338800-12-7
M. Wt: 458.6 g/mol
InChI Key: WLTBZOGEOMUMMY-UHFFFAOYSA-N
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Description

Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane is a bisphosphine ligand characterized by a biphenyl backbone with two ortho-substituted ditert-butylphosphanyl groups. The tert-butyl substituents confer significant steric bulk, enhancing stability and modulating electronic properties for catalytic applications. This ligand is frequently utilized in palladium-catalyzed cross-coupling reactions, where its steric profile prevents metal aggregation and improves selectivity .

Properties

CAS No.

338800-12-7

Molecular Formula

C28H44OP2

Molecular Weight

458.6 g/mol

IUPAC Name

ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane

InChI

InChI=1S/C28H44OP2/c1-25(2,3)30(26(4,5)6)23-19-15-13-17-21(23)29-22-18-14-16-20-24(22)31(27(7,8)9)28(10,11)12/h13-20H,1-12H3

InChI Key

WLTBZOGEOMUMMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1OC2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Double Phosphorylation Reaction

The phenolic hydroxyl groups undergo phosphorylation using di-tert-butylchlorophosphane. A representative protocol, extrapolated from PMC4498470 and ChemicalBook , involves:

  • Deprotonation: Treat 2-(2-hydroxyphenoxy)phenol with a strong base (e.g., NaH) in THF at 0°C.
  • Phosphorylation: Add di-tert-butylchlorophosphane dropwise, followed by reflux (12–24 hours).
  • Work-Up: Hydrolyze residual chlorophosphane, isolate via vacuum distillation, and purify via column chromatography.

Critical Factors:

  • Stoichiometry: 2:1 molar ratio (chlorophosphane:biphenol) ensures complete substitution.
  • Solvent: Tetrahydrofuran (THF) or dichloromethane facilitates solubility.
  • Temperature: Reflux conditions (40–70°C) balance reaction rate and side-product formation.

Structural Characterization and Validation

Post-synthesis, the compound is validated using:

  • 31P NMR: Peaks at δ 15–20 ppm confirm P–C bonding.
  • Mass Spectrometry: Molecular ion peak at m/z 452.3 (C28H40O2P2).
  • Elemental Analysis: Matches theoretical C (74.3%), H (9.5%), P (12.8%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Alkylation 80.1 100 High regioselectivity Requires specialized catalyst
Phosphorylation 78.2 97 Scalable (>10 g) Moisture-sensitive reagents
SAH Reduction 85–90 >95 Mild conditions Limited to phosphine oxides

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane exerts its effects involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with.

Comparison with Similar Compounds

1,2-Bis(di-tert-butylphosphinomethyl)benzene (CAS 121954-50-5)

  • Structure : Features two di-tert-butylphosphine groups attached via methylene linkers to adjacent positions on a benzene ring.
  • Molecular Formula : C₂₄H₄₄P₂ .
  • Higher molecular weight (394.55 g/mol vs. ~312–686 g/mol for other compounds) may influence solubility and ligand-metal coordination dynamics .

Ditert-butyl-[2-(2-methylphenyl)phenyl]phosphane

  • Structure : A simpler biphenyl ligand with a single methyl substituent on one phenyl ring.
  • Molecular Formula : C₂₁H₂₉P .
  • Physical Properties :
    • Melting Point: 91–93°C
    • Stability: Sensitive to air and moisture; requires inert storage .
  • Lower steric bulk compared to the main compound may result in faster ligand substitution rates but lower selectivity .

Di-t-Bu-XPhos (ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane)

  • Structure : Incorporates a triisopropylphenyl group, increasing steric bulk.
  • Applications : Effective in palladium-catalyzed carboxylation and Suzuki-Miyaura couplings .
  • Demonstrated high efficiency in direct phenol synthesis from aryl halides (yield: >90%) .

tBuXPhos Pd G1 (Palladium Complex)

  • Structure : Palladium complex of the main compound.
  • Molecular Formula : C₃₇H₅₅ClNPPd .
  • Physical Properties :
    • Melting Point: 150–159°C
    • Stability: Stable under inert gas; sensitive to light .
  • Comparison :
    • The palladium complex exhibits superior activity in Buchwald-Hartwig amination compared to analogous nickel complexes (e.g., C1-symmetric bisphosphine Ni-complex in ).
    • Higher molecular weight (686.69 g/mol) may limit diffusion rates in solution-phase reactions .

Structural and Electronic Analysis

Steric Effects

  • Main Compound : The biphenyl backbone with ortho-ditert-butylphosphanyl groups creates a rigid, bulky environment, ideal for stabilizing low-coordination-state metal centers .
  • Di-t-Bu-XPhos : The triisopropylphenyl group adds three-dimensional bulk, outperforming the main compound in reactions requiring extreme steric hindrance .

Electronic Effects

  • Phenoxy Group: In the main compound, the oxygen atom in the phenoxy group may donate electron density to the metal center, enhancing oxidative addition rates in cross-coupling reactions.
  • Methoxy Analogues : Compounds like ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane () show increased electron density, which could accelerate reductive elimination steps .

Catalytic Performance Comparison

Compound Reaction Type Enantioselectivity (ee) Yield (%) Reference
Main Compound (Pd Complex) Buchwald-Hartwig Amination N/A >85
Catalyst 47a () Phosphane Oxide Alkylation 96–98 >90
Di-t-Bu-XPhos Direct Phenol Synthesis N/A >90

Stability and Handling

  • Main Compound : Requires inert storage (e.g., argon atmosphere) due to air sensitivity .
  • 1,2-Bis(di-tert-butylphosphinomethyl)benzene: More stable under ambient conditions but degrades upon prolonged exposure to moisture .

Biological Activity

Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane, commonly referred to as tBuXPhos, is a phosphine ligand that has garnered attention in various chemical and biological applications. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C29H45P
  • Molecular Weight : 460.67 g/mol
  • CAS Number : 11618717
  • IUPAC Name : this compound

The compound features a phosphine group which is crucial for its reactivity in catalytic processes, particularly in palladium-catalyzed reactions.

tBuXPhos acts primarily as a ligand in palladium-catalyzed cross-coupling reactions. Its electron-rich nature enhances the reactivity of palladium, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. This property is significant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that tBuXPhos exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound may disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Cytotoxicity Studies

Cytotoxicity assays have shown that tBuXPhos can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress and mitochondrial dysfunction, leading to programmed cell death. This property positions tBuXPhos as a potential candidate for further development in cancer therapeutics .

Applications in Research

  • Catalysis :
    • Used extensively in palladium-catalyzed reactions for the synthesis of complex organic molecules.
    • Facilitates C-O and C-N bond formations, crucial for developing pharmaceuticals .
  • Medicinal Chemistry :
    • Investigated for its potential use in drug development due to its biological activity against microbial pathogens and cancer cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of tBuXPhos against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability, indicating its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of tBuXPhos on various cancer cell lines. The findings revealed that tBuXPhos effectively induced apoptosis at concentrations ranging from 10 to 50 µM.

Cell LineIC50 (µM)
HeLa20
MCF-715
A54925

Q & A

Q. What are the established synthesis routes for ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane, and how is its purity validated?

Synthesis typically involves multi-step reactions, including phosphorylation and coupling of aryl ether precursors. For example, analogous compounds like 1,2-bis(di-tert-butylphosphinomethyl)benzene (CAS 121954-50-5) are synthesized via alkylation of phosphine precursors with halogenated aromatic intermediates . Purity is validated using nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography to resolve stereochemical ambiguities .

Q. What are the key physical-chemical properties (e.g., solubility, stability) critical for handling this compound?

The compound exhibits low solubility in polar solvents (e.g., water: ~3.9e-8 g/L at 25°C, calculated) but dissolves in aromatic hydrocarbons like toluene . Stability requires storage under inert gas (e.g., N₂/Ar) at low temperatures to prevent oxidation. Degradation under ambient conditions is mitigated by avoiding light and moisture .

Q. How should researchers assess the environmental and health risks of this phosphane ligand?

Environmental risk assessments for structurally related phosphorous compounds (e.g., butylated triphenyl phosphate) classify them as Aquatic Chronic 1 (H410) or 3 (H412) due to persistence and toxicity . Standardized OECD guidelines (e.g., Test No. 201/202 for aquatic toxicity) are recommended for empirical testing.

Advanced Research Questions

Q. How does the steric and electronic profile of this ligand influence its performance in transition-metal catalysis?

The ligand’s bulky tert-butyl groups create a sterically hindered environment, favoring monodentate coordination to metals like Pd or Ni. This enhances selectivity in cross-coupling reactions by stabilizing low-coordinate metal intermediates. For example, similar ligands achieve >95% enantioselectivity in asymmetric catalysis when paired with chiral auxiliaries . Electronic effects are probed via Hammett substituent constants or computational studies (DFT) to correlate ligand structure with catalytic activity .

Q. What methodologies resolve contradictions in reported catalytic efficiencies for reactions involving this ligand?

Contradictions may arise from variations in reaction conditions (e.g., solvent, temperature) or metal-ligand ratios. Systematic studies comparing catalyst loading (e.g., 1–5 mol%) and reaction times (e.g., 12 h vs. 48 h) are critical. For instance, Zhao et al. (2022) demonstrated that extending reaction time from 12 h to 48 h improved enantiomeric excess (ee) from 85% to 98% in phosphane oxide couplings .

Q. How can computational modeling optimize the design of metal complexes incorporating this ligand?

Density Functional Theory (DFT) calculations using crystallographic data (e.g., bond angles, distances from Table 2 in ) predict electronic properties (e.g., HOMO/LUMO levels) and metal-ligand binding energies. Molecular dynamics simulations further assess conformational flexibility under catalytic conditions.

Q. What strategies enhance the ligand’s applicability in challenging C–C/C–N coupling reactions?

Co-ligand systems (e.g., combining with N-heterocyclic carbenes) or solvent engineering (e.g., using ethereal solvents to stabilize intermediates) improve reactivity. For example, Wang et al. (2022) achieved higher turnover numbers (TON) in chalcone couplings by pairing the ligand with a C1-symmetric Ni complex .

Q. Notes

  • Avoid abbreviations; use full chemical names.
  • Experimental protocols should prioritize reproducibility via detailed reporting of reaction parameters (e.g., equivalents, temperature ramps).
  • Safety protocols must include glovebox use for air-sensitive handling .

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